molecular formula C21H16FN3O4 B11108229 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B11108229
M. Wt: 393.4 g/mol
InChI Key: DFWDIZXDEWINFS-WYMPLXKRSA-N
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Description

This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but let’s break it down. The core structure consists of a phenyl ring (C6H5) with a 3-fluorobenzoate group attached. Additionally, there’s a hydrazine-derived moiety and a pyridine ring. The “2-methoxy” part indicates a methoxy group (OCH3) at the 2-position of the pyridine ring. This compound’s molecular formula is C17H13FN2O3, and its molecular weight is approximately 318.3 g/mol .

Preparation Methods

Synthetic Routes::

    Hydrazinylidene Formation: . React it with an appropriate reagent (e.g., 2-(pyridin-3-ylcarbonyl)hydrazine) to form the hydrazinylidene intermediate.

    Coupling Reaction: Combine the hydrazinylidene intermediate with 3-fluorobenzoyl chloride or 3-fluorobenzoic acid under basic conditions (such as triethylamine). This forms the desired compound.

Industrial Production:: The industrial synthesis typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Reactions::

Common Reagents::

    Hydrazinylidene Formation: 2-(pyridin-3-ylcarbonyl)hydrazine.

    Coupling Reaction: 3-fluorobenzoyl chloride or 3-fluorobenzoic acid.

Major Products:: The main product is the title compound itself.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism remains an active area of research. its hydrazinylidene and fluorobenzoate groups suggest potential interactions with biological targets.

Properties

Molecular Formula

C21H16FN3O4

Molecular Weight

393.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C21H16FN3O4/c1-28-19-10-14(12-24-25-20(26)16-5-3-9-23-13-16)7-8-18(19)29-21(27)15-4-2-6-17(22)11-15/h2-13H,1H3,(H,25,26)/b24-12+

InChI Key

DFWDIZXDEWINFS-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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